molecular formula C22H24N2O5 B2986952 N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide CAS No. 872609-28-4

N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Cat. No. B2986952
CAS RN: 872609-28-4
M. Wt: 396.443
InChI Key: RQOBOBPMWJAZPN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide, also known as DMBA, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMBA belongs to the family of benzofuran derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing benzofuran carboxamide derivatives, including compounds structurally related to N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide, and evaluating their biological activities. Lavanya et al. (2017) synthesized a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The synthesis process involved characterizing the compounds using NMR, IR, Mass, and X-ray crystallographic techniques, indicating the potential for developing new bioactive chemical entities from benzofuran derivatives Lavanya, A., Sribalan, R., & Padmini, V. (2017).

Chemical Structure and Properties

The chemical structure and properties of related benzofuran compounds have been extensively studied. For example, Bhaskar et al. (2019) synthesized 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, demonstrating the 'one-pot' reductive cyclization technique. This method involved the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent. The study highlights the synthetic methodologies that could potentially be applied to the synthesis of N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide, showcasing the compound's structure based on IR, 1H-NMR, 13C-NMR, and LC-MS data Bhaskar, P., Kumar, V., Hanumanthappa, S. K. T., & Vijaykumar, S. H. B. (2019).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13(2)11-19(25)24-20-15-7-5-6-8-17(15)29-21(20)22(26)23-16-12-14(27-3)9-10-18(16)28-4/h5-10,12-13H,11H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBOBPMWJAZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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